molecular formula C11H13NO5 B1627190 Ethyl 4-Ethoxy-3-nitrobenzoate CAS No. 937625-32-6

Ethyl 4-Ethoxy-3-nitrobenzoate

Cat. No. B1627190
M. Wt: 239.22 g/mol
InChI Key: OFGXEABLPOGFPA-UHFFFAOYSA-N
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Description

Ethyl 4-Ethoxy-3-nitrobenzoate is a biochemical used for proteomics research . It has a molecular formula of C11H13NO5 and a molecular weight of 239.22 .


Synthesis Analysis

The synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate can be achieved through a two-step continuous-flow process . The first step involves the esterification of p-nitrobenzoic acid to its ethyl ester, followed by nitro reduction . The reaction conditions include using Ethyl-4-nitrobenzoate (3 g, 0.015 mol) in ethanol (100 mL) with a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Ethoxy-3-nitrobenzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate include esterification, nitro reduction, and possibly other reactions depending on the specific synthesis route .

Scientific Research Applications

1. Reactivity and Hydrolysis Studies

  • Influence on Alkaline Hydrolysis: Ethyl 4-Ethoxy-3-nitrobenzoate's reactivity, particularly its influence on the rates of alkaline hydrolysis, has been studied. For instance, the presence of a nitro-group in certain positions can significantly affect the rate of alkaline hydrolysis of ethyl benzoate, with variations observed due to steric or mesomeric interactions (Iskander, Tewfik, & Wasif, 1966).

2. Synthesis and Characterization

  • Synthesis Processes: Research has focused on synthesizing derivatives of Ethyl 4-Ethoxy-3-nitrobenzoate under various conditions to optimize yield and purity. The synthesis process often involves reactions with other chemicals, and conditions like temperature and reaction time are optimized for best results (Yin Dulin, 2007).
  • Structural Characterization: Studies also include the structural characterization of Ethyl 4-Ethoxy-3-nitrobenzoate derivatives, employing techniques like Fourier-transfer infrared spectroscopy, Proton nuclear magnetic resonance, and thermogravimetric analysis (Reshma Sathyanarayana & B. Poojary, 2021).

3. Biological and Environmental Impact

  • Effects on Plant Growth: Some derivatives of Ethyl 4-Ethoxy-3-nitrobenzoate have been studied for their ability to induce chlorosis in plants. These compounds can affect the iron content in plants and significantly reduce the quantity of pigments (J. Dimmock, 1967).

4. Catalysis and Chemical Reactions

  • Esterification and Catalysis Studies: Research has explored the use of Ethyl 4-Ethoxy-3-nitrobenzoate in catalysis, particularly in the esterification of 4-nitrobenzoic acid. Factors like the molar ratio of reactants and catalyst dosage have been investigated to optimize yields (Liang Hong-ze, 2013).

5. Antimicrobial Activity

  • Potential Antimicrobial Agents: Derivatives of Ethyl 4-Ethoxy-3-nitrobenzoate have been synthesized and tested for antimicrobial activity. These studies are crucial in exploring the potential use of these compounds in developing new antimicrobial agents (Sarab Mahdi Al-Alzawi et al., 2023).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-Ethoxy-3-nitrobenzoate is not available in the sources retrieved, general safety measures for handling chemicals should be followed. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-ethoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXEABLPOGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586246
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Ethoxy-3-nitrobenzoate

CAS RN

937625-32-6
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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